Spironolactone-d6

Description

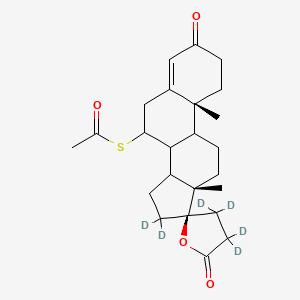

Spironolactone-d6 is a deuterated analog of spironolactone, a synthetic 17-lactone steroid and competitive aldosterone antagonist. It is primarily utilized in analytical and pharmacological research due to its stable isotopic labeling. Key properties include:

- Molecular formula: C24H26D6O4S

- Molecular weight: 422.61 g/mol

- Storage: Requires storage at -20°C under an inert atmosphere to maintain stability .

- Applications: Used as an internal standard in mass spectrometry for quantifying spironolactone and its metabolites in environmental and biological samples .

Properties

Molecular Formula |

C24H32O4S |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

S-[(7R,10R,13S,17R)-3',3',4',4',16,16-hexadeuterio-10,13-dimethyl-3,5'-dioxospiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17?,18?,19-,21?,22+,23+,24-/m1/s1/i7D2,10D2,11D2 |

InChI Key |

LXMSZDCAJNLERA-MWPZMKMXSA-N |

Isomeric SMILES |

[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15C(C(C(=O)O5)([2H])[2H])([2H])[2H])C)C)SC(=O)C)[2H] |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spironolactone-d6 involves the incorporation of deuterium atoms into the spironolactone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to verify the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Spironolactone-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form canrenone-d6, a major metabolite.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include canrenone-d6, reduced this compound derivatives, and various substituted this compound compounds. These products are often used in further pharmacological and biochemical studies .

Scientific Research Applications

Spironolactone-d6 has a wide range of scientific research applications:

Chemistry: Used as an internal standard in LC-MS/MS for the quantification of spironolactone and its metabolites.

Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of spironolactone.

Medicine: Utilized in clinical research to monitor drug levels and ensure accurate dosing.

Industry: Applied in the development and quality control of pharmaceutical formulations containing spironolactone

Mechanism of Action

Spironolactone-d6 exerts its effects by acting as an aldosterone antagonist. It binds to mineralocorticoid receptors in the distal tubules of the kidney, preventing aldosterone from exerting its effects. This leads to increased excretion of sodium and water while retaining potassium. The deuterium atoms in this compound do not alter its mechanism of action but provide a stable isotopic label for analytical purposes .

Comparison with Similar Compounds

Spironolactone-d7 (Major)

- Molecular formula : C24H25D7O4S

- Molecular weight : ~423.62 g/mol

- Key differences: Contains seven deuterium atoms compared to six in Spironolactone-d4. This enhances its utility in isotope dilution assays for improved analytical precision .

- Applications: Functions as a renal mineralocorticoid receptor (MCR) antagonist in research, similar to Spironolactone-d6, but with distinct pharmacokinetic tracing capabilities due to additional deuterium .

7α-Thiomethyl Spironolactone-d7

- CAS No.: 38753-77-4 (unlabeled variant: 38753-77-4)

- Structure : Features a thiomethyl group at the 7α position and seven deuterium atoms.

- Applications: Used in metabolite identification studies. The sulfur-containing group alters its binding affinity to MCR compared to this compound .

6β-Hydroxy-7α-(thiomethyl) Spironolactone

- CAS No.: 42219-60-3

- Structure : Incorporates a hydroxyl group at the 6β position and a thiomethyl group at 7α.

- Applications: Acts as a major metabolite of spironolactone in hepatic studies.

Analytical and Pharmacological Comparisons

Analytical Utility

- Stability: Deuterated compounds (e.g., this compound) exhibit enhanced stability in analytical workflows compared to non-deuterated analogs, reducing metabolic interference .

- Environmental Monitoring: this compound was employed in a 2021 study to detect mineralocorticoid contamination in Taihu Lake, China, achieving a detection limit of 0.5 ng/L .

Pharmacological Activity

- Receptor Binding: Non-deuterated spironolactone shows stronger binding to MCR (IC50 = 24 nM) than deuterated forms, which are primarily used for tracing rather than therapeutic effects .

Research Findings and Data

Metabolite Profiling

- This compound enables precise quantification of parent compounds in human plasma, with a linear range of 0.1–100 ng/mL and recovery rates >95% .

- 7α-Thiomethyl Spironolactone-d7 demonstrated 20% higher signal-to-noise ratios in metabolite studies compared to this compound due to additional deuterium .

Environmental Impact

- Spironolactone and its analogs were detected in Taihu Lake at concentrations up to 12.3 ng/L, with this compound critical for distinguishing anthropogenic vs. natural sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.